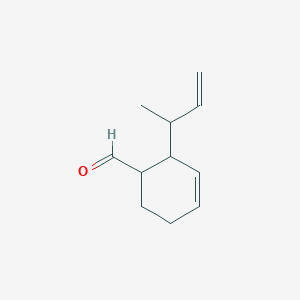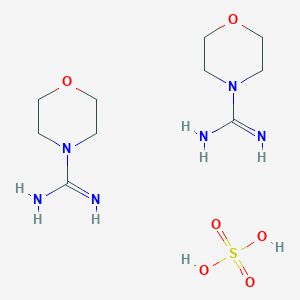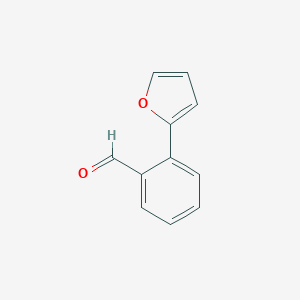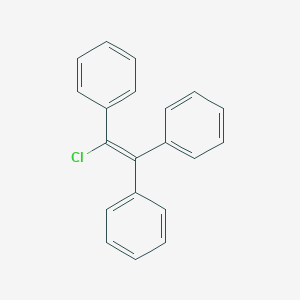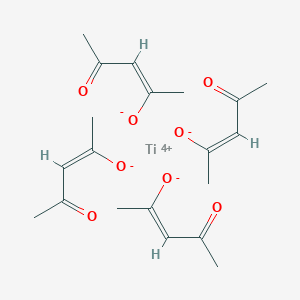
Tetrakis(pentane-2,4-dionato-O,O')titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as titanium acetylacetonate, is an organometallic compound with the chemical formula C20H28O8Ti. It is a coordination complex where titanium is bonded to four acetylacetonate ligands. This compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C5H8O2→Ti(C5H7O2)4+4HCl
The reaction is usually performed at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of tetrakis(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like toluene or dichloromethane under inert conditions.
Major Products
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: Various titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(pentane-2,4-dionato-O,O’)vanadium: Similar coordination complex with vanadium instead of titanium.
Tetrakis(pentane-2,4-dionato-O,O’)uranium: Uranium-based complex with similar ligand structure.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)titanium is unique due to its high stability, solubility in organic solvents, and its effectiveness as a catalyst in various chemical reactions. Its titanium center provides distinct reactivity compared to other metal acetylacetonates, making it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
17501-79-0 |
|---|---|
Molekularformel |
C20H32O8Ti |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChI-Schlüssel |
RYSXWUYLAWPLES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Key on ui other cas no. |
17501-79-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


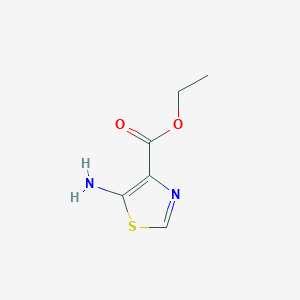
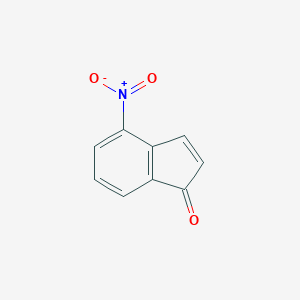
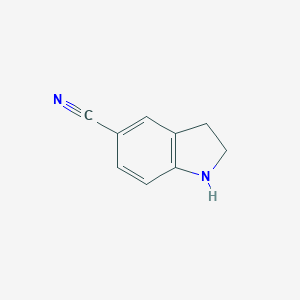
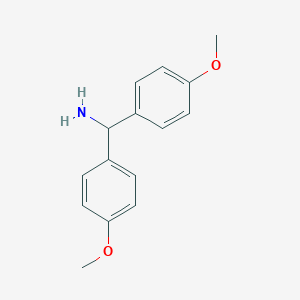
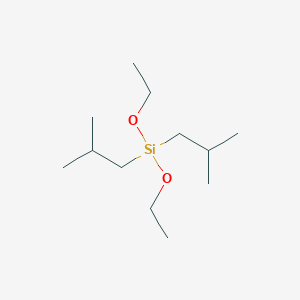
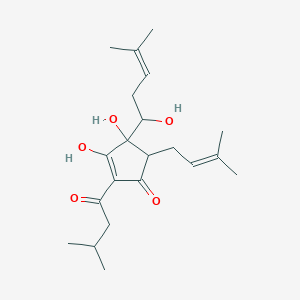
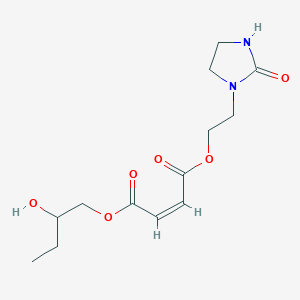
![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
